2-(2-Bromo-4-ethylphenoxy)acetic acid CAS 90841-60-4 properties
A Versatile Intermediate for Agrochemical and Pharmaceutical Scaffolding Executive Summary 2-(2-Bromo-4-ethylphenoxy)acetic acid (CAS 90841-60-4) is a specialized halogenated phenoxyacetic acid derivative.[1][2] While st...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Intermediate for Agrochemical and Pharmaceutical Scaffolding
Executive Summary
2-(2-Bromo-4-ethylphenoxy)acetic acid (CAS 90841-60-4) is a specialized halogenated phenoxyacetic acid derivative.[1][2] While structurally related to the commercially ubiquitous herbicide 2,4-D and the lipid-lowering fibrate class of pharmaceuticals, this specific congener serves primarily as a high-value intermediate in Structure-Activity Relationship (SAR) studies. Its unique substitution pattern—combining a lipophilic ethyl group at the para-position with an electron-withdrawing bromine at the ortho-position—makes it an ideal probe for optimizing steric and electronic fits in auxin binding sites and PPAR (Peroxisome Proliferator-Activated Receptor) ligand binding domains.
This guide provides a comprehensive technical breakdown of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and agrochemical discovery.
Chemical Identity & Physicochemical Profiling[3]
Understanding the physical constants is prerequisite to successful formulation and synthesis. The lipophilicity (LogP) of this compound suggests moderate membrane permeability, while the carboxylic acid moiety dictates pH-dependent solubility.
Table 1: Physicochemical Data Matrix
Property
Value
Notes/Context
CAS Number
90841-60-4
Unique Identifier
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.10 g/mol
Appearance
White to Off-white Solid
Crystalline powder in pure form
Melting Point
88.5 – 89.5 °C
Recrystallized from Ligroine [1]
Predicted LogP
2.82 ± 0.3
Moderate Lipophilicity (Drug-like)
pKa (Acid)
~3.1 – 3.5
Typical for phenoxyacetic acids; exists as anion at physiological pH
H-Bond Donors
1 (COOH)
H-Bond Acceptors
3 (Ether O, Carbonyl O, Hydroxyl O)
Rotatable Bonds
4
Flexible side chain aids binding adaptability
Analyst Insight: The presence of the ortho-bromine atom introduces significant steric bulk near the ether linkage, potentially restricting the rotation of the acetic acid tail. This "ortho-effect" is a critical design element when using this scaffold to lock bioactive conformations.
Synthetic Routes & Process Chemistry
The synthesis of CAS 90841-60-4 follows a classical Williamson Ether Synthesis , optimized here for high yield and purity. This protocol is self-validating: the disappearance of the phenolic starting material (detectable by TLC/HPLC) directly correlates with product formation.
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen, revealing two precursors:
Solvent: Water/Ethanol (1:1 v/v) or Acetone (anhydrous)
Step-by-Step Methodology:
Deprotonation: Dissolve 2-bromo-4-ethylphenol in the solvent mixture. Slowly add the base (NaOH or K₂CO₃) while stirring. The solution may darken (phenoxide formation).
Alkylation: Add Chloroacetic acid dropwise (if liquid) or portion-wise.
Reflux: Heat the mixture to reflux (80°C for EtOH/H₂O) for 4–6 hours.
Validation Point: Check TLC (Mobile phase: Hexane/EtOAc 7:3). The high-Rf phenol spot should disappear; a baseline spot (acid salt) will appear.
Acidification: Cool to 0°C and acidify to pH 1–2 using 6N HCl. The product will precipitate as a white solid.
Purification: Filter the solid. Recrystallize from Ligroine or Hexane/Ethyl Acetate to remove unreacted phenol traces.
Synthetic Workflow Diagram
Figure 1: Critical path for the synthesis of CAS 90841-60-4 via Williamson Ether Synthesis.
Functional Applications & SAR Context
This compound is rarely an end-product; it is a tool. Its value lies in its structural homology to established bioactive classes.
Agrochemical Research (Auxin Mimics)
Phenoxyacetic acids act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.
Mechanism: Binding to the TIR1 ubiquitin ligase complex.
Role of CAS 90841-60-4: The 4-ethyl group provides a steric variation compared to the 4-chloro group of 2,4-D. Researchers use this to test the "size limit" of the hydrophobic pocket in the auxin receptor. The 2-bromo group prevents metabolic hydroxylation at the ortho position, increasing persistence [2].
Pharmaceutical Research (PPAR Agonists)
Fibrates (e.g., Clofibrate) share the phenoxy-isobutyric acid core.
Role: This acetic acid derivative serves as a "linker-optimized" scaffold. The lack of methyl groups on the alpha-carbon (compared to fibrates) changes the receptor subtype selectivity (PPARα vs PPARγ), making it a candidate for metabolic syndrome screening libraries.
Structural Relationship Map
Figure 2: Pharmacophore mapping showing the strategic placement of CAS 90841-60-4 between herbicide and pharmaceutical classes.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
m/z: 257.0 / 259.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Fragmentation: Loss of CO₂ (M-44) is a common daughter ion for carboxylic acids.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, Read-Across methodology from structurally similar halogenated phenoxy acids (e.g., 2,4-D, Bromoacetic acid) mandates a conservative safety approach.
H411: Toxic to aquatic life with long-lasting effects (due to halogenation).
Handling Protocol:
PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.
Engineering Controls: Handle strictly in a fume hood to avoid dust inhalation.
Spill Response: Sweep up dry; do not flush into drains. Neutralize surfaces with dilute sodium bicarbonate.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4966, Phenoxyacetic acid derivatives. Retrieved from [Link]
chemical structure and molecular weight of 2-(2-Bromo-4-ethylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(2-Bromo-4-ethylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. The document details its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(2-Bromo-4-ethylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. The document details its chemical structure, molecular weight, and physicochemical properties. It further outlines a robust synthesis protocol, predicted spectroscopic data for structural elucidation, and discusses its potential applications in various scientific fields based on the bioactivity of related compounds.
Chemical Identity and Properties
2-(2-Bromo-4-ethylphenoxy)acetic acid is an organic compound characterized by a phenoxyacetic acid core structure. This central moiety is further substituted with a bromine atom at the ortho-position and an ethyl group at the para-position of the phenyl ring. These substitutions are critical in defining the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity.
Chemical Structure
The structure of 2-(2-Bromo-4-ethylphenoxy)acetic acid is depicted below:
A summary of the key physicochemical properties is presented in the table below for quick reference.
Property
Value
Source
CAS Number
90841-60-4
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.10 g/mol
Melting Point
88.5 °C
Density (Predicted)
1.492 ± 0.06 g/cm³
XLogP3 (Predicted)
2.8
PSA (Polar Surface Area)
46.5 Ų
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetic acid can be efficiently achieved via the Williamson ether synthesis.[1][2][3] This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The causality behind this choice of reaction lies in its high efficiency for forming aryl ethers from phenols and its tolerance to a wide range of functional groups.
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Step-by-Step Methodology
Materials:
2-Bromo-4-ethylphenol
Potassium hydroxide (KOH)
Chloroacetic acid (50% aqueous solution)
Concentrated hydrochloric acid (HCl)
Deionized water
Round-bottom flask (250 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Beaker (250 mL)
pH paper
Ice bath
Büchner funnel and filter paper
Vacuum flask
Procedure:
Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8 mL of deionized water with stirring. To this basic solution, add 2.0 g of 2-bromo-4-ethylphenol. Swirl the mixture until the phenol has completely dissolved, resulting in the in-situ formation of the potassium 2-bromo-4-ethylphenoxide. Add a few boiling chips.
Nucleophilic Substitution: Fit the flask with a reflux condenser and bring the solution to a gentle boil using a heating mantle. Over a period of approximately 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the top of the condenser.
Reaction Completion: Once the addition is complete, continue to reflux the reaction mixture for an additional 10 minutes to ensure the reaction proceeds to completion.
Initial Work-up: While still hot, carefully transfer the reaction solution to a 250 mL beaker. Allow the mixture to cool to room temperature.
Acidification and Precipitation: Acidify the solution by adding concentrated HCl dropwise while monitoring the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). The product, 2-(2-bromo-4-ethylphenoxy)acetic acid, is insoluble in acidic aqueous solution and will precipitate out.
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts. Allow the product to air dry or dry in a desiccator.
Predicted Spectroscopic Data for Structural Elucidation
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[4][5][6]
Wavenumber (cm⁻¹)
Bond
Functional Group
Expected Appearance
3300 - 2500
O-H stretch
Carboxylic Acid
Very broad, strong
~3050
C-H stretch
Aromatic
Medium, sharp
2970 - 2850
C-H stretch
Alkyl (Ethyl & Methylene)
Medium to strong, sharp
~1710
C=O stretch
Carboxylic Acid
Very strong, sharp
1600, 1475
C=C stretch
Aromatic Ring
Medium, sharp
~1250
C-O stretch
Aryl Ether
Strong, sharp
~1100
C-O stretch
Carboxylic Acid
Strong, sharp
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the precise structure and connectivity of the molecule. Predictions are based on established chemical shift principles.[7][8][9]
¹H NMR (Predicted, CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Singlet (broad)
1H
-COOH
The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.5
Doublet
1H
Ar-H (ortho to -OCH₂COOH)
The proton adjacent to the bromine atom is deshielded.
~7.1
Doublet of doublets
1H
Ar-H (meta to -OCH₂COOH, ortho to -CH₂CH₃)
Splitting by two neighboring aromatic protons.
~6.8
Doublet
1H
Ar-H (ortho to -CH₂CH₃)
The proton ortho to the electron-donating ethyl group is the most shielded aromatic proton.
~4.7
Singlet
2H
-O-CH₂ -COOH
The methylene protons are adjacent to an oxygen and a carbonyl group, leading to a downfield shift.
~2.6
Quartet
2H
-CH₂ -CH₃
The methylene protons of the ethyl group are split by the adjacent methyl protons.
~1.2
Triplet
3H
-CH₂-CH₃
The methyl protons of the ethyl group are split by the adjacent methylene protons.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~175
Quaternary
C =O
~154
Quaternary
Ar-C -O
~135
Quaternary
Ar-C -CH₂CH₃
~133
Tertiary
Ar-C H
~128
Tertiary
Ar-C H
~115
Tertiary
Ar-C H
~112
Quaternary
Ar-C -Br
~65
Secondary
-O-C H₂-
~28
Secondary
-C H₂-CH₃
~15
Primary
-CH₂-C H₃
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a distinct molecular ion peak and characteristic fragmentation patterns.[10][11][12]
Molecular Ion (M⁺): A prominent pair of peaks at m/z 258 and 260 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways:
Loss of -COOH (M-45): Cleavage of the carboxylic acid group would result in a fragment at m/z 213/215.
Loss of -CH₂COOH (M-59): Cleavage of the entire acetic acid side chain (alpha-cleavage at the ether oxygen) would yield the 2-bromo-4-ethylphenoxide radical cation at m/z 199/201. This is often a very stable and prominent fragment for phenoxyacetic acids.
Loss of Ethyl group (M-29): Benzylic cleavage of the ethyl group could lead to a fragment at m/z 229/231.
Potential Applications and Fields of Research
Phenoxyacetic acid derivatives are a well-established class of compounds with significant biological activity.[13][14] While specific research on 2-(2-Bromo-4-ethylphenoxy)acetic acid is limited, its structural motifs suggest potential applications in several areas:
Agrochemicals: Many substituted phenoxyacetic acids, such as 2,4-D and MCPA, are potent and selective herbicides.[2] They act as synthetic auxins, causing uncontrolled growth in broadleaf weeds. The specific substitution pattern of 2-(2-Bromo-4-ethylphenoxy)acetic acid makes it a candidate for investigation as a novel herbicidal agent. The presence of the halogen and alkyl groups can influence its uptake, transport, and activity within the plant.[15]
Pharmaceutical Development: The phenoxyacetic acid scaffold is present in numerous pharmaceuticals.[13][14]
Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory properties, with research indicating that certain substitutions can lead to selective inhibition of COX-2.[16] The bromo and ethyl groups on the aromatic ring could modulate this activity.
Antibacterial and Antifungal Agents: The phenoxyacetic acid moiety has been incorporated into compounds with significant antimicrobial activity.[14] This compound could be used as a lead structure or an intermediate for the synthesis of new antimicrobial drugs.
Material Science: As a functionalized aromatic carboxylic acid, it can serve as a monomer or building block for the synthesis of specialty polymers and resins, potentially imparting properties like flame retardancy (due to the bromine) or altered solubility and thermal characteristics.
Safety and Handling
As with any laboratory chemical, 2-(2-Bromo-4-ethylphenoxy)acetic acid should be handled with appropriate care.
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[17]
Toxicology: While specific toxicity data for this compound is not available, related bromo- and chloro-substituted phenoxyacetic acids can be toxic and mutagenic.[18] Bromoacetic acid itself is highly toxic and corrosive.[19] It should be assumed that this compound is an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
This technical guide is intended for research and development purposes. All procedures should be carried out by qualified individuals in a properly equipped laboratory setting.
References
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198. Retrieved February 12, 2026, from [Link]
Venkov, P., Topashka-Ancheva, M., Georgieva, M., Alexieva, V., & Karanov, E. (2000). Genotoxic effect of substituted phenoxyacetic acids. Archives of Toxicology, 74(9), 560-566. Retrieved February 12, 2026, from [Link]
Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved February 12, 2026, from [Link]
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1318. Retrieved February 12, 2026, from [Link]
NMR Prediction of Small Molecules Using Machine Learning. (n.d.). University of Alberta Libraries. Retrieved February 12, 2026, from [Link]
NMR Predictor. (n.d.). ACD/Labs. Retrieved February 12, 2026, from [Link]
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved February 12, 2026, from [Link]
Williamson Ether Synthesis Lab Handout. (n.d.). St. Norbert College. Retrieved February 12, 2026, from [Link]
NMR Predictor. (n.d.). Chemaxon. Retrieved February 12, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. (2021). Chegg.com. Retrieved February 12, 2026, from [Link]
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
1H and 13C NMR Chemical Shift Prediction Models. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
Phenoxyacetic Acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
Understanding Williamson Synthesis: The Art of Ether Creation. (2026). Oreate AI Blog. Retrieved February 12, 2026, from [Link]
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). West Virginia University. Retrieved February 12, 2026, from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 12, 2026, from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 12, 2026, from [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved February 12, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(2-Bromo-4-ethylphenoxy)acetic acid: A Synthetic Auxin Herbicide Mimic
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-4-ethylphenoxy)acetic acid, a compound belonging to the phenoxyacetic acid class of synthetic auxin herbicides. We will delve into its chemical synthesis, molecular mechanism of action, herbicidal efficacy, and the physiological responses it elicits in susceptible plant species. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, plant science, and drug development, offering a detailed exploration of the compound's properties and potential applications in weed management.
Introduction: The Role of Synthetic Auxins in Agriculture
Since their discovery in the 1940s, synthetic auxin herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds in various cropping systems, particularly in cereal grains.[1][2][3] These compounds are structural mimics of the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants responsible for regulating numerous growth and developmental processes, including cell elongation, division, and differentiation.[4][5]
By mimicking IAA, synthetic auxins like those in the phenoxyacetic acid family disrupt these finely tuned processes.[6] When applied at herbicidal concentrations, they induce rapid, uncontrolled, and unsustainable growth in susceptible plants, leading to characteristic symptoms such as twisting of stems and leaves (epinasty), and ultimately, plant death.[1][6][7] This guide focuses on a specific member of this class, 2-(2-Bromo-4-ethylphenoxy)acetic acid, to provide a detailed technical framework for its study and application.
Physicochemical Properties
A thorough understanding of the chemical and physical properties of a herbicide is fundamental to its formulation, application, and environmental fate.
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Caption: General synthesis pathway for 2-(2-Bromo-4-ethylphenoxy)acetic acid.
A detailed laboratory-scale protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Molecular Mechanism of Action
The herbicidal activity of 2-(2-Bromo-4-ethylphenoxy)acetic acid stems from its function as a persistent and potent mimic of the natural auxin, IAA. [4][5]Unlike IAA, which is tightly regulated within the plant through synthesis, degradation, and conjugation, synthetic auxins are not easily broken down, leading to a continuous and overwhelming hormonal stimulation.
[4]
The key steps in the molecular mechanism are:
Absorption and Translocation: The herbicide is absorbed by the leaves and roots and translocated via the phloem and xylem to meristematic tissues (growing points) where it accumulates.
[3][5]2. Receptor Binding: In the cell nucleus, the synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex (SCFTIR1/AFB). [9][10]This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor proteins.
Derepression of Auxin-Responsive Genes: The formation of the auxin-receptor-Aux/IAA complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
[11]4. Uncontrolled Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.
Physiological Disruption: This leads to the overproduction of proteins involved in cell elongation and division, as well as the stimulation of ethylene biosynthesis. [12][13]The resulting uncontrolled cell growth, division, and ethylene production disrupt normal plant development, leading to tissue damage, epinasty, and ultimately, the death of the susceptible plant.
[4][12]
Caption: Molecular mechanism of action for synthetic auxin herbicides.
Herbicidal Efficacy and Selectivity
Phenoxyacetic acid herbicides are renowned for their selective control of broadleaf (dicotyledonous) weeds in monocotyledonous crops like wheat, corn, and barley.
[1][14]
Selectivity is attributed to several factors:
Translocation Differences: Grasses (monocots) tend to restrict the movement of these herbicides more effectively than broadleaf weeds.
[3]* Metabolic Detoxification: Tolerant species can more rapidly metabolize the herbicide into non-toxic forms.
[3]* Anatomical Differences: The vascular structure of broadleaf plants allows for more efficient translocation of the herbicide to meristematic tissues compared to grasses.
[3]
The continuous use of any herbicide creates selection pressure for the evolution of resistant weed populations. [15]For synthetic auxins, two primary categories of resistance have been identified:
Target-Site Resistance (TSR): This involves mutations in the genes that code for the auxin receptors (TIR1/AFB proteins) or other components of the signaling pathway, such as the Aux/IAA co-receptors. [10][11]These mutations can reduce the binding affinity of the herbicide to its target, rendering it less effective.
Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and can involve several mechanisms:
Enhanced Metabolism: The resistant weed biotype may possess an enhanced ability to detoxify the herbicide, often through the action of cytochrome P450 monooxygenases or glutathione S-transferases.
[10][11][16][17] * Reduced Translocation: The herbicide may be sequestered in vacuoles or its movement within the plant may be restricted, preventing it from reaching the target sites in sufficient concentrations.
[10] * Reduced Absorption: Changes in the leaf cuticle could potentially reduce the uptake of the herbicide.
Toxicological Profile
The toxicology of specific phenoxyacetic acid derivatives can vary, but general characteristics for the class have been established. As a group, they are considered to have low to moderate acute toxicity to mammals.
[18]
Human Exposure: Exposure can occur through inhalation, dermal contact, or ingestion. Studies have shown that even individuals not directly involved in spraying, such as farmers' spouses, can be exposed.
[19]* Animal Studies: In animal studies, high doses of phenoxyacetic acids can lead to symptoms such as muscular weakness, gastrointestinal irritation, and effects on the liver and kidneys. [20]Long-term exposure in animal models has shown potential for reproductive effects.
[20]* Environmental Fate: In the environment, phenoxyacetic acids are primarily broken down by microbial degradation in the soil. [7]Their persistence is influenced by factors such as soil type, temperature, and moisture.
It is crucial to consult the specific Safety Data Sheet (SDS) for 2-(2-Bromo-4-ethylphenoxy)acetic acid for detailed handling and safety information.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-4-ethylphenoxy)acetic acid
Objective: To synthesize 2-(2-Bromo-4-ethylphenoxy)acetic acid from 2-bromo-4-ethylphenol.
Materials:
2-bromo-4-ethylphenol
Ethyl chloroacetate
Anhydrous potassium carbonate (K₂CO₃)
Acetone
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Diethyl ether
Magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
Step A: Ether Formation (Ester Intermediate)
To a round-bottom flask, add 2-bromo-4-ethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
Stir the mixture and add ethyl chloroacetate (1.1 eq) dropwise.
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
Evaporate the acetone under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude intermediate ester, ethyl 2-(2-bromo-4-ethylphenoxy)acetate.
Step B: Saponification (Final Product)
Dissolve the crude ester from Step A in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.
Remove the ethanol via rotary evaporation.
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A precipitate should form.
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold water to remove inorganic salts.
Dry the solid product under vacuum to yield 2-(2-Bromo-4-ethylphenoxy)acetic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
Objective: To determine the herbicidal efficacy of 2-(2-Bromo-4-ethylphenoxy)acetic acid on a susceptible broadleaf plant species.
Materials:
Test compound (2-(2-Bromo-4-ethylphenoxy)acetic acid)
Susceptible test plants (e.g., tomato, Solanum lycopersicum, or cucumber, Cucumis sativus, at the 2-4 true leaf stage)
Solvent (e.g., acetone or DMSO)
Surfactant (e.g., Tween 20)
Distilled water
Spray chamber or handheld sprayer
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
Procedure:
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a serial dilution to achieve a range of application rates (e.g., 0, 10, 50, 100, 500 g a.i./ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v) to ensure proper leaf coverage.
Plant Preparation: Grow test plants in pots containing a standard potting mix until they reach the 2-4 true leaf stage.
Herbicide Application: Place the plants in a spray chamber. Apply the different rates of the herbicide solution evenly to the foliage. Include a "solvent + surfactant only" control group.
Growth and Observation: Transfer the treated plants to a growth chamber or greenhouse. Maintain optimal growing conditions.
Data Collection: Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Record phytotoxicity symptoms, focusing on typical auxin herbicide effects such as epinasty, stunting, chlorosis, and necrosis.
[21]6. Analysis: Evaluate the herbicidal effect using a visual rating scale (e.g., 0% = no effect, 100% = plant death). Alternatively, measure plant height or harvest the above-ground biomass for a quantitative assessment of growth inhibition.
Caption: Workflow for a whole-plant herbicide bioassay.
Conclusion
2-(2-Bromo-4-ethylphenoxy)acetic acid exemplifies the core characteristics of a synthetic auxin herbicide. Its mode of action, rooted in the disruption of hormonal signaling, makes it a potent tool for the control of broadleaf weeds. Understanding its synthesis, mechanism, and the potential for resistance is crucial for its effective and sustainable use in agricultural systems. Further research into its specific activity spectrum, environmental profile, and metabolic fate in various plant species will be essential to fully characterize its potential role in integrated weed management strategies.
References
Björklund, N. E., & Erne, K. (1971). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica, 12(2), 248–261. [Link]
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from [Link]
Si-Ali, B. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved from [Link]
Todd, O. C., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]
Jurewicz, J., et al. (2012). Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. Annals of Agricultural and Environmental Medicine, 19(1), 49-54. [Link]
Bauerle, M. J., et al. (2020). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 34(3), 364-372. [Link]
Si-Ali, B. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]
Maduranga, M. G. P., et al. (2023). 4-Chloro-2-Methyl-Phenoxy Acetic Acid-Induced Liver Injury: A Case Report. Cureus, 15(4), e38345. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]
Parker, E. T., et al. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings. [Link]
de Medeiros, G. F. P., et al. (2024). Auxin-mimic herbicides dilema: Their benefits and limitations. Pest Management Science. [Link]
Powles, S. B., & Holtum, J. A. M. (1994). Common mechanisms endowing herbicide resistance in weeds. Weed Science, 42(3), 450-459. [Link]
The Ohio State University Pressbooks. (n.d.). Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]
Busi, R., et al. (2020). Mechanisms of evolved herbicide resistance. Plant Physiology, 183(2), 447-463. [Link]
Wright, A. A., et al. (2016). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 246-254. [Link]
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
Neal, J., & Kadin, P. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
de Medeiros, G. F. P., et al. (2024). Auxin-mimic herbicides dilema: Their benefits and limitations. ResearchGate. [Link]
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]
Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database. [Link]
Todd, O. C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 302, 110631. [Link]
Poláková, K., et al. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Plant Cell, Tissue and Organ Culture (PCTOC), 157(1), 1-15. [Link]
Pharmaceutical Applications of Ethyl-Substituted Phenoxyacetic Acids: A Technical Guide
The following technical guide details the pharmaceutical potential of ethyl-substituted phenoxyacetic acids, structured for researchers and drug development professionals. Executive Summary Phenoxyacetic acid (PAA) deriv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmaceutical potential of ethyl-substituted phenoxyacetic acids, structured for researchers and drug development professionals.
Executive Summary
Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for diverse therapeutic classes including fibrates (hypolipidemic), glitazars (antidiabetic), and loop diuretics. While methyl- and chloro-substituted analogs are historically prominent, ethyl-substituted phenoxyacetic acids are emerging as critical tools for fine-tuning lipophilicity (
), steric complementarity, and metabolic stability.
This guide analyzes the specific utility of ethyl substitution—both on the phenyl ring and the
-carbon—in developing novel ligands for PPAR modulation , antimicrobial hydrazides , and non-steroidal anti-inflammatory drugs (NSAIDs) .
Structural Activity Relationship (SAR): The Ethyl Advantage
The pharmacological efficacy of PAA derivatives hinges on the delicate balance between the acidic headgroup (carboxylate) and the lipophilic tail (phenoxy ring). Ethyl substitution introduces specific physicochemical alterations distinct from methyl or halogen substituents.
Physicochemical Impact[1][2]
Lipophilicity Modulation: An ethyl group adds approximately +1.0 to the
value compared to a hydrogen, and +0.5 compared to a methyl group. This increment is often decisive for blood-brain barrier (BBB) penetration in neuroprotective applications or cell membrane traversal in antimicrobial agents.
Steric Occlusion: The ethyl group provides greater steric bulk (
) than a methyl group (). This is critical for filling hydrophobic pockets in nuclear receptors like PPAR or blocking metabolic oxidation at vulnerable ring positions.
Pharmacophore Visualization
The following diagram illustrates the SAR logic for ethyl-substituted PAAs.
Figure 1: SAR map highlighting the functional impact of ethyl substitution sites on the phenoxyacetic acid core.
Therapeutic Domains
Metabolic Disorders: PPAR Agonists
The most validated application of alkyl-substituted PAAs is in the treatment of dyslipidemia and Type 2 diabetes via Peroxisome Proliferator-Activated Receptors (PPARs) .
Mechanism: The carboxylic acid headgroup forms hydrogen bonds with Tyr473 (PPAR
) or Tyr314 (PPAR) in the ligand-binding domain (LBD). The phenyl ring sits in a hydrophobic cleft.
Role of Ethyl Substitution: 4-Ethyl substitution on the phenyl ring extends the ligand into the deep hydrophobic pocket of the LBD, often improving binding affinity (
) compared to unsubstituted analogs. This mimics the lipid tail of natural ligands (fatty acids).
Case Study: Analogs of fibrates (e.g., where the isobutyric group is modified or the ring has an ethyl) show dual PPAR
/ activity, balancing lipid lowering with insulin sensitization.
Antimicrobial & Antifungal Agents
Recent research has repurposed 4-ethylphenoxyacetic acid as a precursor for bioactive hydrazide-hydrazones .
Bioactivity: The 4-ethyl group enhances the lipophilicity of the molecule, facilitating penetration through the lipid-rich cell walls of Mycobacterium tuberculosis and Gram-positive bacteria (e.g., S. aureus).
Derivatives: The acid is converted to an acid hydrazide, then condensed with aldehydes to form Schiff bases. These derivatives have shown MIC values comparable to standard antibiotics in in vitro assays, likely by disrupting bacterial membrane integrity.
Anti-Inflammatory (COX Inhibition)
While 2,4-dichlorophenoxyacetic acid is herbicidal, 2-ethyl- or 4-ethyl- analogs are investigated as non-ulcerogenic NSAIDs.
Mechanism: Inhibition of Cyclooxygenase (COX) enzymes. The ethyl group provides selectivity for the hydrophobic channel of COX-2 over COX-1, potentially reducing gastric side effects associated with classical NSAIDs.
Experimental Protocols
Synthesis of 4-Ethylphenoxyacetic Acid
This protocol utilizes a Williamson ether synthesis optimized for yield and purity.
Phenolate Formation: Dissolve 0.1 mol of 4-ethylphenol in 50 mL of 20% NaOH solution. Stir at room temperature for 15 minutes to ensure complete deprotonation.
Condensation: Add 0.12 mol of chloroacetic acid dropwise to the solution.
Reflux: Heat the mixture to reflux (
C) for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).
Acidification: Cool the reaction mixture in an ice bath. Acidify to pH 2 using concentrated HCl. The product, 4-ethylphenoxyacetic acid, will precipitate as a white solid.
Purification: Filter the precipitate and recrystallize from hot water or ethanol/water (1:1).
Expected Yield: 75-85%
Melting Point:
C (Verify with literature).
Synthesis of Antimicrobial Hydrazide Derivatives
To generate the bioactive hydrazone library:
Esterification: Reflux 4-ethylphenoxyacetic acid with absolute ethanol and catalytic
for 8 hours to form Ethyl 4-ethylphenoxyacetate .
Hydrazide Formation: React the ester with hydrazine hydrate (excess) in ethanol at reflux for 6 hours. Cool to precipitate 4-ethylphenoxyacetic acid hydrazide .
Schiff Base Formation: Condense the hydrazide with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours.
Mechanism of Action: PPAR Signaling Pathway
The following diagram details how ethyl-substituted PAA ligands activate metabolic gene transcription.
Figure 2: Signal transduction pathway for PPAR activation by ethyl-phenoxyacetic acid ligands.
Quantitative Data Summary
Table 1: Comparative Biological Activity of Phenoxyacetic Acid Derivatives
Compound
Substituent (Ring)
Target/Activity
/ MIC
Key Feature
Phenoxyacetic Acid
None
Auxin (Plant)
N/A
Baseline scaffold
4-Ethyl-PAA
4-Ethyl
Antimicrobial
(MIC)
Enhanced lipophilicity
Clofibrate
4-Chloro (Isobutyric)
PPAR
Lipid lowering
Ethacrynic Acid
2,3-Dichloro (Ketone)
NKCC2 (Loop of Henle)
N/A
Diuretic
PAA-Hydrazide
4-Ethyl (Hydrazone)
M. tuberculosis
(MIC)
High potency via hydrazone
References
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. Jetir.org. Available at: [Link]
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Synthesis and Antimicrobial Activity of Phenoxyacetic Acid Derivatives. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports. Available at: [Link]
Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. PubMed. Available at: [Link]
Application Note & Protocols: Esterification Strategies for 2-(2-Bromo-4-ethylphenoxy)acetic acid
Abstract This technical guide provides a comprehensive overview and detailed protocols for the esterification of the carboxylic acid group in 2-(2-Bromo-4-ethylphenoxy)acetic acid. This molecule is a valuable building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of the carboxylic acid group in 2-(2-Bromo-4-ethylphenoxy)acetic acid. This molecule is a valuable building block in the synthesis of pharmaceuticals and other advanced materials, and its ester derivatives are often key intermediates. This document explores three distinct and widely applicable esterification methodologies: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and a two-step approach via an Acid Chloride intermediate. For each method, we delve into the underlying chemical principles, provide a rationale for its application, and present a detailed, step-by-step laboratory protocol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust and reliable methods for the chemical modification of this important substrate.
Introduction: The Significance of Esterifying 2-(2-Bromo-4-ethylphenoxy)acetic acid
2-(2-Bromo-4-ethylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The presence of the carboxylic acid, ether linkage, and aromatic bromine atom makes it a versatile scaffold for further chemical elaboration. Esterification of the carboxylic acid moiety is a common and critical transformation for several reasons:
Pro-drug Strategy: In medicinal chemistry, converting a polar carboxylic acid to a more lipophilic ester can enhance a drug candidate's absorption and distribution characteristics. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.
Intermediate for Further Synthesis: The ester group can serve as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions targeting other parts of the molecule. It can also be a precursor for other functional groups, such as amides or alcohols (via reduction).
Modification of Physicochemical Properties: Conversion to an ester can alter the solubility, melting point, and other physical properties of the compound, which can be advantageous for formulation or material science applications.
Given the presence of other functional groups in the molecule, the choice of esterification method is crucial to avoid unwanted side reactions and ensure high yields of the desired product. This note will provide the necessary details to make an informed selection based on the specific requirements of the research.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible process, and therefore, measures must be taken to drive the reaction to completion.[3][4]
Scientific Rationale & Mechanism
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[1][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][5]
To favor the formation of the ester product, the equilibrium can be shifted to the right by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[1][3]
Caption: Mechanism of Fischer-Speier Esterification.
Advantages and Disadvantages
Advantages: This method is cost-effective, using simple and readily available reagents. It is a well-established and generally high-yielding reaction for primary and secondary alcohols.[1]
Disadvantages: The reaction is reversible and often requires elevated temperatures and strongly acidic conditions, which may not be suitable for sensitive substrates.[6] Tertiary alcohols are prone to elimination under these conditions.[1] The workup procedure can be extensive to remove the excess acid and alcohol.
Detailed Experimental Protocol
Objective: To synthesize methyl 2-(2-bromo-4-ethylphenoxy)acetate.
Materials:
2-(2-Bromo-4-ethylphenoxy)acetic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethyl acetate
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirring
Separatory funnel
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Bromo-4-ethylphenoxy)acetic acid (10.0 g, 36.6 mmol).
Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
Carefully and slowly add concentrated sulfuric acid (1.0 mL, 18.3 mmol) to the stirring solution. An exotherm may be observed.
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the bulk of the methanol using a rotary evaporator.
Dissolve the residue in 100 mL of ethyl acetate.
Transfer the solution to a separatory funnel and wash it sequentially with:
100 mL of water
100 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution!). Repeat until no more gas evolves.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9]
Scientific Rationale & Mechanism
This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[10][11] The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[10][11] This species is not susceptible to the intramolecular rearrangement that can form a stable N-acylurea byproduct.[8][10] The alcohol then readily reacts with the acylpyridinium intermediate to furnish the desired ester, regenerating the DMAP catalyst. The water formed during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct, which drives the reaction to completion.[8]
Caption: Mechanism of Steglich Esterification.
Advantages and Disadvantages
Advantages: The reaction is performed under mild, neutral conditions at or below room temperature, making it compatible with a wide range of functional groups.[8][12] It is effective for sterically hindered alcohols and acids.[10][12]
Disadvantages: DCC is a known allergen and sensitizer, requiring careful handling. The dicyclohexylurea (DCU) byproduct, while insoluble in many solvents, can sometimes be difficult to remove completely from the product. Water-soluble carbodiimides like EDC can be used to simplify workup.
Detailed Experimental Protocol
Objective: To synthesize the tert-butyl ester of 2-(2-bromo-4-ethylphenoxy)acetic acid.
Materials:
2-(2-Bromo-4-ethylphenoxy)acetic acid
tert-Butanol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, anhydrous)
0.5 M Hydrochloric acid (HCl) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Bromo-4-ethylphenoxy)acetic acid (5.0 g, 18.3 mmol), tert-butanol (2.04 g, 27.5 mmol, 1.5 equiv.), and DMAP (0.22 g, 1.83 mmol, 0.1 equiv.) in 100 mL of anhydrous dichloromethane.
Cool the stirring solution to 0°C in an ice bath.
In a separate beaker, dissolve DCC (4.15 g, 20.1 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the filter cake with a small amount of cold DCM.
Combine the filtrate and washings and transfer to a separatory funnel.
Wash the organic layer sequentially with:
100 mL of 0.5 M HCl solution (to remove residual DMAP and any unreacted DCC)
100 mL of saturated NaHCO₃ solution
100 mL of brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash chromatography on silica gel to yield the pure tert-butyl ester.
Method 3: Two-Step Esterification via Acid Chloride
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with an alcohol to form the ester.[6] This is an effective strategy for less reactive alcohols or when an irreversible reaction is desired.[13]
Scientific Rationale & Mechanism
Step 1: Acid Chloride Formation. Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides.[14] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group.[14] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[15][16]
Step 2: Esterification. The resulting acid chloride is highly electrophilic and reacts readily with alcohols in an irreversible nucleophilic acyl substitution reaction to form the ester.[13][17] A weak base, such as pyridine, is often added to neutralize the HCl generated during this step.
Caption: Two-step esterification via an acid chloride intermediate.
Advantages and Disadvantages
Advantages: The reaction is generally fast and irreversible, often leading to high yields.[13] It is suitable for a wide range of alcohols, including those that are less reactive.
Disadvantages: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood. The intermediate acid chloride is also typically moisture-sensitive and is often used immediately without extensive purification. The two-step nature of the process makes it less atom-economical.
Detailed Experimental Protocol
Objective: To synthesize the ethyl ester of 2-(2-bromo-4-ethylphenoxy)acetic acid.
Materials:
2-(2-Bromo-4-ethylphenoxy)acetic acid
Thionyl chloride (SOCl₂)
Toluene or Dichloromethane (anhydrous)
Ethanol (anhydrous)
Pyridine (anhydrous)
Diethyl ether
1 M Hydrochloric acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Reflux condenser with a drying tube
Heating mantle with magnetic stirring
Dropping funnel
Rotary evaporator
Procedure:
Step A: Synthesis of 2-(2-Bromo-4-ethylphenoxy)acetyl chloride
Place 2-(2-Bromo-4-ethylphenoxy)acetic acid (5.0 g, 18.3 mmol) and a magnetic stir bar in a dry round-bottom flask.
Add thionyl chloride (5.0 mL, 68.5 mmol) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.
Heat the mixture gently to reflux (approx. 80°C) for 2 hours. The evolution of SO₂ and HCl gas will be observed. The reaction should be performed in a well-ventilated fume hood.
After reflux, allow the mixture to cool to room temperature.
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (use a base trap to neutralize the SOCl₂ vapors). The crude acid chloride, a yellow-brown oil, is typically used in the next step without further purification.
Step B: Esterification with Ethanol
Dissolve the crude acid chloride from Step A in 20 mL of anhydrous toluene or DCM in a clean, dry flask under an inert atmosphere.
In a separate flask, prepare a solution of anhydrous ethanol (1.7 g, 36.6 mmol, 2.0 equiv.) and anhydrous pyridine (2.9 g, 36.6 mmol, 2.0 equiv.) in 10 mL of the same anhydrous solvent.
Cool the acid chloride solution to 0°C in an ice bath.
Add the ethanol/pyridine solution dropwise from a dropping funnel to the stirring acid chloride solution over 30 minutes.
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
Pour the reaction mixture into 50 mL of diethyl ether.
Transfer the solution to a separatory funnel and wash sequentially with:
50 mL of 1 M HCl (to remove pyridine)
50 mL of water
50 mL of saturated NaHCO₃ solution
50 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude ethyl ester.
Purify the product by vacuum distillation or column chromatography as needed.
Comparative Summary of Methods
Parameter
Fischer-Speier Esterification
Steglich Esterification
Via Acid Chloride
Conditions
Acidic (H₂SO₄), Reflux (60-110°C)
Neutral, Room Temperature
Step 1: Reflux; Step 2: 0°C to RT
Reagents
Alcohol, Strong Acid Catalyst
Alcohol, DCC/EDC, DMAP
SOCl₂, Alcohol, Pyridine
Key Byproducts
Water
Dicyclohexylurea (DCU)
SO₂, HCl
Substrate Scope
Good for 1°/2° alcohols; not for acid-sensitive substrates
Excellent for sensitive & hindered substrates
Broad; good for less reactive alcohols
Reversibility
Reversible
Irreversible
Irreversible
Workup
Acid neutralization, removal of excess alcohol
Filtration of DCU, aqueous washes
Aqueous washes to remove base and salts
Primary Advantage
Low cost, simple reagents
Mild conditions, high compatibility
High reactivity, irreversible
Conclusion
The esterification of 2-(2-Bromo-4-ethylphenoxy)acetic acid can be successfully achieved through several distinct methods. The choice of the most appropriate protocol depends on the scale of the reaction, the lability of the substrate to acidic or thermal conditions, the steric hindrance of the alcohol, and the desired purity of the final product.
Fischer-Speier esterification is a robust and economical choice for simple, non-hindered alcohols where the substrate is stable to heat and strong acid.
Steglich esterification is the premier choice for temperature- or acid-sensitive substrates and for the synthesis of sterically demanding esters, offering mild conditions and high yields.[18]
The acid chloride method provides a reliable, irreversible pathway that is particularly useful when dealing with less reactive alcohols.
By understanding the principles and practical considerations outlined in this application note, researchers can confidently select and execute the optimal esterification strategy for their specific synthetic goals.
References
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Environmental Health & Safety. (n.d.). Standard Operating Procedure: Diazomethane. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]
Fales, H. M., Jaouni, T. M., & Babashak, J. F. (1973). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Analytical Chemistry, 45(13), 2302–2303.
Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2024).
Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Reddit. (2016). Acid chloride Formation. Retrieved from [Link]
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane. Retrieved from [Link]
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
Tapolcsányi, P., et al. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Molecules, 30(15), 1128.
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
University of Missouri–St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]
Chemistry university. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. YouTube. Retrieved from [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]
Batool, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4976.
Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Retrieved from [Link]
Khan Academy. (2014, July 1). Intramolecular Fischer Esterificiation [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2016). Fischer Esterification of Glycerol by Phenyl Acetic Acid and Some of Its Derivatives. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
PraxiLabs. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]
International Journal of Advanced Technology in Engineering and Science. (2016). ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization of 2-(2-Bromo-4-ethylphenoxy)acetic acid
Solvent System: Ethanol (Primary) / Water (Anti-solvent)
CAS: 90841-60-4
Molecular Formula: C₁₀H₁₁BrO₃
Executive Summary & Technical Context
2-(2-Bromo-4-ethylphenoxy)acetic acid is a lipophilic carboxylic acid, typically synthesized via Williamson ether synthesis (reaction of 2-bromo-4-ethylphenol with chloroacetic acid).
The Challenge: Aryloxyacetic acid derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation) during recrystallization. Because their melting points are often relatively low (<120°C) and they are highly soluble in ethanol but insoluble in water, the window between "supersaturated solution" and "oiled-out emulsion" is narrow.
This guide provides a robust protocol to maximize yield while preventing phase separation, designed for researchers requiring >98% HPLC purity.
Master Protocol: The "Happy Path"
Standard Operating Procedure for purification using Ethanol/Water.
Pre-requisites
Crude Material: Dry, tan/off-white solid.
Solvent A: Ethanol (95% or Absolute) – Good Solvent.
Solvent B: Deionized Water – Anti-Solvent.
Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.
Step-by-Step Methodology
Step
Action
Technical Rationale
1. Saturation
Place crude solid in a flask. Add minimum hot Ethanol (~60-70°C) dropwise until just dissolved.
Minimization: Excess ethanol drastically reduces yield. The target is a near-saturated solution at boiling point.
2. Clarification
If colored: Add activated charcoal (1-2% w/w), stir for 5 min, and hot filter through Celite.
Adsorption: Removes oxidized phenolic impurities (quinones) that cause yellow/brown discoloration.
3. Nucleation Setup
Remove from heat. While still hot (~60°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
Supersaturation: Water acts as the anti-solvent, lowering the solubility limit. Warm water prevents thermal shock.
4. Clearing
Add a few drops of Ethanol to just clear the turbidity.
Metastable Zone: This places the system exactly at the saturation limit, ready for controlled cooling.
5. Crystallization
Allow to cool to Room Temp (RT) slowly (approx. 20°C/hour). Do not disturb.
Crystal Growth: Rapid cooling traps impurities and induces oiling out.[1] Slow cooling promotes pure lattice formation.
6. Finishing
Once at RT, cool in an ice bath (0-4°C) for 30 minutes.
Yield Maximization: Lowers solubility further to precipitate remaining product.
7. Isolation
Filter via vacuum. Wash cake with cold 20:80 Ethanol:Water.
Wash: Removes mother liquor containing impurities without redissolving the crystals.
Visual Workflow (Process Logic)
Figure 1: Decision logic for the purification of aryloxyacetic acid derivatives.
Troubleshooting Hub
Diagnostic solutions for specific failure modes.
Issue 1: "Oiling Out" (The Red Zone)
Symptom: As the solution cools, liquid droplets form at the bottom or a milky emulsion appears instead of crystals.[2][3]
Root Cause: The solution temperature dropped below the phase separation limit (liquid-liquid) before it hit the crystallization limit (solid-liquid). This is common when the melting point is low or the anti-solvent (water) concentration is too high.
Corrective Actions:
The "Re-Dissolve" Method: Reheat the mixture until the oil dissolves. Add a small amount of Ethanol (not water). This increases the solubility of the oil phase, preventing it from separating before crystallization begins.
Seeding (Critical): Cool the clear solution to just above the temperature where oiling previously occurred. Add a tiny "seed" crystal of pure product. This provides a template for the solid phase, bypassing the oil phase.
Vigorous Stirring: If seeding is impossible, scratch the glass vigorously with a rod during the cooling phase to induce nucleation.
Issue 2: Low Yield
Symptom: Very few crystals form even after icing.[4]
Root Cause:
Too much Ethanol: The compound is highly soluble in ethanol. If the ratio is too high, the product stays in the mother liquor.
pH Issue: Phenoxyacetic acids can form salts. If the pH is not acidic, the salt form (highly water-soluble) may be present.
Corrective Actions:
Evaporation: Rotovap off 50% of the solvent and repeat the cooling process.
Acidification: Verify the pH of the mother liquor. If pH > 3, add drops of dilute HCl to ensure the molecule is protonated (COOH form) and less soluble in water.
Issue 3: Persistent Coloration
Symptom: Crystals are off-white or tan.
Root Cause: Oxidation of the electron-rich phenol ring or trace bromine impurities.
Corrective Actions:
Charcoal Treatment: Perform the hot filtration step with activated carbon.
Metabisulfite Wash: If the color is due to free bromine (orange tint), wash the filtered crystals with a dilute Sodium Metabisulfite (Na₂S₂O₅) solution.
Advanced FAQs
Q: Can I use Methanol instead of Ethanol?A: Yes, but Ethanol is generally preferred for safety (toxicity) and slightly better temperature coefficients for this class of compounds. Methanol is more polar; you may need less water to induce crystallization.
Q: My product is sticky after filtration. How do I dry it?A: This indicates trapped solvent or "oiling" on the crystal surface.
Fix: Press the filter cake firmly with a glass stopper to squeeze out mother liquor.
Drying: Dry in a vacuum oven at 40-50°C. Do not exceed 60°C initially, as you risk melting the solid if it is impure (MP depression).
Q: What is the expected Melting Point?A: While specific literature on the 4-ethyl analog is proprietary, similar 2-bromo-4-alkylphenoxyacetic acids melt between 90°C and 110°C . A sharp melting point (range < 2°C) confirms purity.
References & Grounding
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and purification of carboxylic acids).
Furniss, B. S., et al. Purification of Aryloxyacetic Acids. In Vogel's Textbook of Practical Organic Chemistry, p. 1077. (Specific protocols for phenoxyacetic acid derivatives).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .
Sigma-Aldrich. Technical Bulletin: Recrystallization Solvents and Troubleshooting.
Navigating Purity and Identity: A Comparative Guide to the Melting Point of 2-(2-Bromo-4-ethylphenoxy)acetic Acid and Its Analogs
For the discerning researcher and drug development professional, the physical properties of a compound are not merely data points, but critical indicators of purity, identity, and potential behavior in a biological syste...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher and drug development professional, the physical properties of a compound are not merely data points, but critical indicators of purity, identity, and potential behavior in a biological system. Among these, the melting point stands as a fundamental and highly informative characteristic. This guide provides a comprehensive analysis of the melting point of pure 2-(2-Bromo-4-ethylphenoxy)acetic acid, places it in context with structurally related analogs, and details a rigorous protocol for its experimental determination.
The Critical Role of Melting Point in a Research and Development Setting
In the synthesis of novel chemical entities, the melting point serves as an initial, yet powerful, gatekeeper for assessing the success of a reaction and subsequent purification. A sharp and defined melting point range is a strong indicator of a pure crystalline solid. Conversely, a broad melting range or a depression of the melting point compared to a known standard strongly suggests the presence of impurities.[1][2] In the pharmaceutical industry, this is a critical quality control parameter, as impurities can affect the safety, efficacy, and stability of a drug substance.[1] Furthermore, the unique melting point of a compound is a key piece of data for its unequivocal identification and characterization.
Melting Point of 2-(2-Bromo-4-ethylphenoxy)acetic Acid: The Reference Standard
The experimentally determined melting point for pure 2-(2-Bromo-4-ethylphenoxy)acetic acid is 88.5 °C .[3] This value serves as a crucial benchmark for researchers synthesizing or working with this compound. Any significant deviation from this temperature should prompt further investigation into the purity of the sample.
A Comparative Analysis: The Influence of Molecular Structure on Melting Point
To fully appreciate the significance of this value, it is instructive to compare it with the melting points of structurally related phenoxyacetic acid derivatives. The following table summarizes the melting points of several analogs, highlighting the impact of different substituents on the phenyl ring.
An analysis of this data reveals several key structure-property relationships:
Effect of Halogen Substitution: The nature and position of the halogen atom significantly influence the melting point. For instance, moving from a chloro to a bromo substituent can alter the crystal lattice energy and intermolecular interactions, leading to different melting points.
Impact of Alkyl Groups: The size and nature of the alkyl group at the 4-position also play a role. The ethyl group in the target compound, compared to a methyl or other alkyl groups, will affect the molecule's overall size, shape, and how it packs in a crystal lattice.
Disubstitution Patterns: The presence of multiple substituents, as seen in (2,4-Dichlorophenoxy)acetic acid, generally leads to a higher melting point compared to its monosubstituted counterparts, likely due to increased molecular weight and potentially more ordered crystal packing.
This comparative data is invaluable for researchers designing new molecules with desired physical properties or for predicting the characteristics of related, yet unsynthesized, compounds.
Experimental Protocol for Accurate Melting Point Determination
To ensure reliable and reproducible results, the following step-by-step protocol for melting point determination using a modern digital apparatus is recommended.
Materials:
Melting point apparatus
Capillary tubes (one end sealed)
Sample of 2-(2-Bromo-4-ethylphenoxy)acetic acid
Spatula
Mortar and pestle (optional, for grinding coarse crystals)
Procedure:
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
Loading the Capillary Tube: Invert the open end of a capillary tube and tap it gently into the powdered sample. A small amount of sample (2-3 mm in height) should be packed into the sealed end of the tube. This can be achieved by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.
Placing the Sample in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.
Setting the Heating Rate: For an unknown compound or a first determination, a rapid heating rate (e.g., 10-20 °C per minute) can be used to get an approximate melting range.
Refining the Measurement: For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C per minute.
Observing and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.
This meticulous approach ensures the generation of high-quality, trustworthy data that can be confidently used for purity assessment and compound identification.
Workflow for Quality Control in Synthesis
The following diagram illustrates the logical workflow of using melting point determination as a critical quality control step in the synthesis of a target compound like 2-(2-Bromo-4-ethylphenoxy)acetic acid.
Caption: Workflow for Synthesis and Quality Control.
Conclusion
The melting point of 88.5 °C for 2-(2-Bromo-4-ethylphenoxy)acetic acid is a definitive physical constant that is indispensable for its identification and purity assessment. By understanding this value in the context of its structural analogs and by employing a rigorous experimental methodology, researchers and drug development professionals can ensure the integrity of their work and make informed decisions in their scientific endeavors.
References
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
National Center for Biotechnology Information. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
A Structural Showdown: Ethyl vs. Methyl Substituted Bromophenoxyacetic Acids in Herbicide Design
A deep dive into the nuanced structural disparities between ethyl and methyl substituted bromophenoxyacetic acids reveals critical insights for researchers in agrochemical development. This guide dissects their synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
A deep dive into the nuanced structural disparities between ethyl and methyl substituted bromophenoxyacetic acids reveals critical insights for researchers in agrochemical development. This guide dissects their synthesis, spectroscopic signatures, and the subtle yet significant impact of alkyl chain length on molecular conformation and, by extension, potential herbicidal activity.
Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately lead to the demise of susceptible plants, primarily broadleaf weeds.[1][2] The continued evolution of weed resistance necessitates a deeper understanding of the structure-activity relationships within this chemical family. This guide provides a comparative structural analysis of two closely related analogues: ethyl and methyl substituted bromophenoxyacetic acids. While the addition of a single methylene unit to the ester group may seem trivial, it can induce significant changes in the molecule's physicochemical properties, conformation, and interaction with its biological target.
Synthetic Pathways: A Tale of Two Esters
The synthesis of both methyl and ethyl bromophenoxyacetates typically follows a Williamson ether synthesis, a robust and well-established method. The general approach involves the reaction of a bromophenol with either methyl chloroacetate or ethyl chloroacetate in the presence of a base.
A common laboratory-scale synthesis for the parent acid, 2-(4-bromophenoxy)acetic acid, involves the reaction of 4-bromophenol with chloroacetic acid in an alkaline medium. The subsequent esterification to yield the methyl or ethyl ester can be achieved through a Fischer esterification, refluxing the carboxylic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis.[3]
General Experimental Protocol: Synthesis of Ethyl/Methyl 2-(4-Bromophenoxy)acetate
Materials:
4-Bromophenol
Ethyl chloroacetate or Methyl chloroacetate
Acetone (anhydrous)
Potassium carbonate (anhydrous)
Reflux apparatus
Magnetic stirrer with hotplate
Rotary evaporator
Separatory funnel
Standard glassware for extraction and filtration
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromophenol (1 equivalent), anhydrous acetone, and anhydrous potassium carbonate (2 equivalents).
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
Add ethyl chloroacetate or methyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final ester product.
This protocol, adapted from similar syntheses of phenoxyacetic acid derivatives, provides a reliable framework for obtaining both the ethyl and methyl substituted compounds for comparative analysis.[4]
Figure 1. Generalized workflow for the synthesis of ethyl and methyl 2-(bromophenoxy)acetates.
Spectroscopic analysis provides a powerful lens through which to examine the subtle structural differences imparted by the ethyl versus the methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of the two esters are expected to be largely similar in the aromatic region, with characteristic signals for the disubstituted benzene ring. The key differentiating feature will be in the aliphatic region.
Methyl 2-(4-bromophenoxy)acetate: A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) is expected around 3.8 ppm. Another singlet for the two protons of the methylene group (-O-CH₂-COO) will appear further downfield, typically around 4.6 ppm.
Ethyl 2-(4-bromophenoxy)acetate: The ethyl group will give rise to a characteristic triplet-quartet pattern. A triplet for the methyl protons (-CH₂-CH₃) will appear upfield (around 1.3 ppm), split by the adjacent methylene group. A quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃) will be observed further downfield (around 4.2 ppm), split by the neighboring methyl group. The methylene protons of the phenoxyacetic acid backbone (-O-CH₂-COO) will appear as a singlet, similar to the methyl ester.
¹³C NMR: The carbon NMR spectra will also show distinct differences in the ester moiety.
Methyl 2-(4-bromophenoxy)acetate: A signal for the methoxy carbon (O-CH₃) will be present around 52 ppm.
Ethyl 2-(4-bromophenoxy)acetate: Two signals will be characteristic of the ethoxy group: one for the methylene carbon (-O-CH₂-CH₃) around 61 ppm and another for the terminal methyl carbon (-CH₂-CH₃) around 14 ppm.
The chemical shifts of the aromatic carbons will be influenced by the bromine substituent and the ether linkage, but are expected to be very similar between the two esters.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by a strong carbonyl (C=O) stretching vibration from the ester functional group, typically appearing in the region of 1730-1760 cm⁻¹. The presence of the ether linkage (Ar-O-CH₂) will be indicated by C-O stretching bands in the fingerprint region, usually around 1250 cm⁻¹ and 1050 cm⁻¹. The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹. While the overall patterns will be similar, subtle shifts in the positions and intensities of these bands may be observed due to the different electronic and steric effects of the methyl and ethyl groups.
Mass Spectrometry (MS)
The mass spectra of both compounds will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation patterns will also be informative. Both esters are likely to undergo fragmentation at the ester group, leading to the loss of the alkoxy group (-OCH₃ or -OCH₂CH₃). Fragmentation of the ether bond is also possible.
Table 1. Predicted key spectroscopic differences between methyl and ethyl 2-(bromophenoxy)acetates.
Structural Comparison: The Impact of an Extra Methylene
This seemingly minor change can have several consequences:
Conformational Flexibility: The ethyl group introduces greater conformational flexibility compared to the more compact methyl group. This could influence how the molecule packs in a crystal lattice and how it interacts with the active site of its target enzyme.
Crystal Packing: The difference in size and shape between the methyl and ethyl groups will likely lead to different crystal packing arrangements. This can affect physical properties such as melting point and solubility.
Lipophilicity: The addition of a methylene group increases the lipophilicity of the molecule. This can have a significant impact on its uptake, translocation within the plant, and interaction with the typically hydrophobic binding pocket of the target protein.
Figure 2. Key structural differences arising from the substitution of a methyl with an ethyl group.
Biological Implications and Future Directions
The differences in steric bulk, conformational flexibility, and lipophilicity between the ethyl and methyl substituted bromophenoxyacetic acids are expected to translate into differences in their biological activity. While both are anticipated to exhibit herbicidal properties characteristic of the phenoxyacetic acid class, the magnitude of their efficacy may differ.[2] The increased lipophilicity of the ethyl-substituted compound could, for instance, enhance its ability to penetrate the waxy cuticle of plant leaves, potentially leading to greater herbicidal activity. Conversely, the increased steric bulk might hinder its ability to fit optimally into the binding site of the target auxin receptor.
For researchers and drug development professionals, this comparative analysis underscores the importance of seemingly minor structural modifications. The choice between an ethyl and a methyl group is not merely a matter of synthetic convenience but a critical design decision that can significantly impact the biological profile of a candidate herbicide.
Future research should focus on obtaining single-crystal X-ray diffraction data for both ethyl and methyl substituted bromophenoxyacetic acids to provide a definitive comparison of their solid-state conformations. Furthermore, direct comparative studies of their herbicidal efficacy against a panel of relevant weed species are necessary to correlate these structural differences with biological function. Such studies will provide invaluable data for the rational design of next-generation auxin herbicides with improved efficacy and selectivity.
References
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
Takeda Chemical Industries, Ltd. (2001). EP1123918A1: Novel N-substituted aminobutylamide derivatives.
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(4-bromophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (2-Bromophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Paz-y-Miño-C, G. et al. (2020). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Planta Daninha, 38.
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 993.